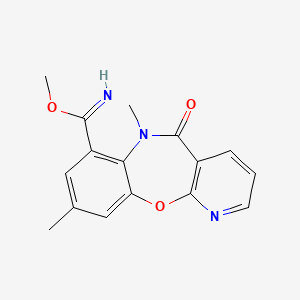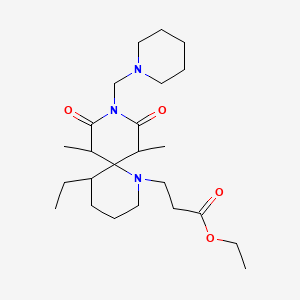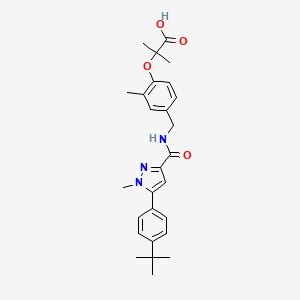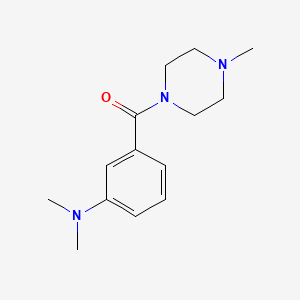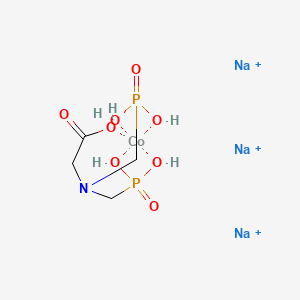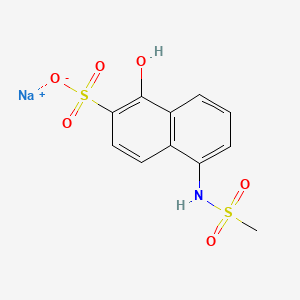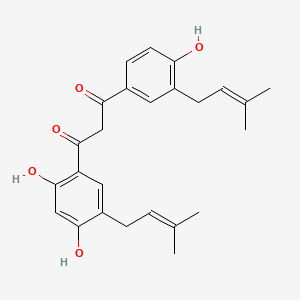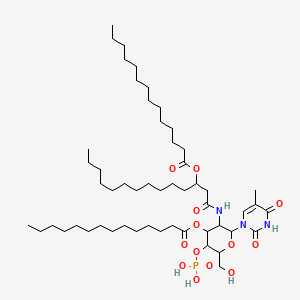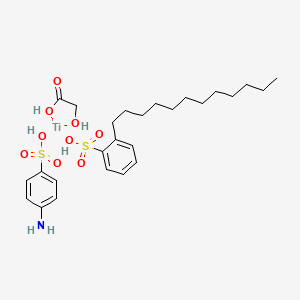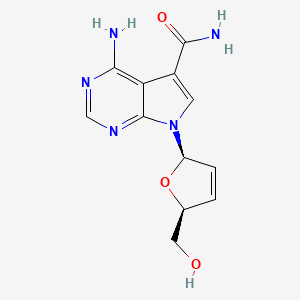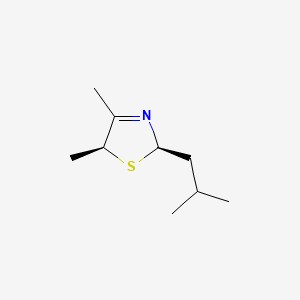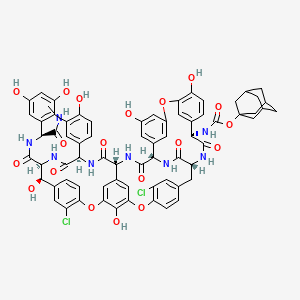
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, cyclohexylamine, sulfonyl groups, and a 2-chloroethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of cyclohexylamine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with 2-chloroethyl chloroformate to yield the final product. The reaction conditions often require the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids or bases are used for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride may be used for redox reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted carbamates or thiocarbamates.
Hydrolysis Products: Hydrolysis yields carbamic acid and 2-chloroethanol.
Scientific Research Applications
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate and sulfonamide derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and enzymes.
Medicine: Explored for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester involves the interaction of its functional groups with biological molecules. The 2-chloroethyl ester can undergo hydrolysis to release the active carbamic acid, which can then interact with proteins and enzymes. The sulfonyl group may also play a role in modulating the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Lacks the cyclohexylamino and sulfonyl groups, making it less complex and potentially less versatile.
Cyclohexylamine sulfonamide: Contains the cyclohexylamino and sulfonyl groups but lacks the 2-chloroethyl ester, limiting its reactivity.
Uniqueness
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer a range of reactivity and potential applications. The presence of the 2-chloroethyl ester allows for targeted hydrolysis, while the cyclohexylamino and sulfonyl groups provide additional sites for chemical modification and interaction with biological molecules.
Properties
CAS No. |
87708-08-5 |
|---|---|
Molecular Formula |
C9H17ClN2O4S |
Molecular Weight |
284.76 g/mol |
IUPAC Name |
2-chloroethyl N-(cyclohexylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H17ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,12,13) |
InChI Key |
PWWQTHVOALIPDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



